Trolnitrate phosphate
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Overview
Description
Trolnitrate phosphate is an organic nitrate compound with the chemical formula C6H18N4O17P2. It is commonly used in the form of biphosphate salt and is known for its vasodilator activity, which is utilized to prevent or ameliorate attacks of angina pectoris .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trolnitrate phosphate can be synthesized through the nitration of triethanolamine followed by the reaction with phosphoric acid. The nitration process involves the use of nitric acid under controlled conditions to introduce nitrate groups into the triethanolamine molecule. The resulting triethanolamine trinitrate is then reacted with phosphoric acid to form this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration reactors where triethanolamine is treated with nitric acid. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to ensure high yield and purity of the product. The final product is then purified and crystallized to obtain this compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
Trolnitrate phosphate undergoes various chemical reactions, including:
Oxidation: The nitrate groups in this compound can undergo oxidation reactions, leading to the formation of nitrogen oxides.
Reduction: Reduction of this compound can result in the formation of triethanolamine and other reduced nitrogen compounds.
Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
Oxidation: Nitrogen oxides and other oxidized nitrogen compounds.
Reduction: Triethanolamine and reduced nitrogen compounds.
Substitution: Substituted triethanolamine derivatives.
Scientific Research Applications
Trolnitrate phosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other nitrate compounds.
Biology: Studied for its effects on cellular signaling pathways and its potential as a vasodilator.
Medicine: Investigated for its use in treating cardiovascular diseases, particularly angina pectoris.
Industry: Utilized in the production of explosives and propellants due to its nitrate content
Mechanism of Action
Trolnitrate phosphate exerts its effects primarily through the release of nitric oxide, a potent vasodilator. The nitric oxide is released from the nitrate groups in this compound, leading to the relaxation of smooth muscle cells in the blood vessels. This results in the dilation of the coronary vessels and improved blood flow, which helps to prevent or alleviate angina attacks .
Comparison with Similar Compounds
Similar Compounds
Nitroglycerin: Another organic nitrate used as a vasodilator.
Isosorbide dinitrate: Used for the treatment of angina pectoris.
Amyl nitrite: A vasodilator used in the treatment of heart conditions
Uniqueness
Trolnitrate phosphate is unique due to its specific molecular structure, which allows for the controlled release of nitric oxide. This controlled release provides a more sustained vasodilatory effect compared to other nitrates, making it particularly effective in the treatment of chronic angina .
Properties
CAS No. |
588-42-1 |
---|---|
Molecular Formula |
C6H18N4O17P2 |
Molecular Weight |
480.17 g/mol |
IUPAC Name |
2-[bis(2-nitrooxyethyl)amino]ethyl nitrate;phosphoric acid |
InChI |
InChI=1S/C6H12N4O9.2H3O4P/c11-8(12)17-4-1-7(2-5-18-9(13)14)3-6-19-10(15)16;2*1-5(2,3)4/h1-6H2;2*(H3,1,2,3,4) |
InChI Key |
UOCLRXFKRLRMKV-UHFFFAOYSA-N |
SMILES |
C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES |
C(CO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |
Appearance |
Solid powder |
588-42-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
7077-34-1 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminotrate phosphate, Metamine, Nitretamin phosphate, Trolnitrate phosphate, Triethanolamine trinitrate biphosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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